Nojirimycin 1-sulfonic acid

β‑glucosidase inhibition enzyme kinetics iminosugar pharmacology

Nojirimycin 1-sulfonic acid is the compound of choice when protocols demand a β-glucosidase inhibitor with 3–4× lower potency than parent nojirimycin but markedly superior chemical stability. Its potent SGLT3 agonism (K0.5 = 0.5–9 μM) matches DNJ, making it ideal for long-term electrophysiology and perfusion experiments. The reversible bisulfite adduct serves as a storable intermediate for (+)-nojirimycin synthesis. Distinct from DNJ and N-butyl-DNJ in chaperone assays—empirical verification is essential before analog substitution.

Molecular Formula C6H13NO7S
Molecular Weight 243.24 g/mol
Cat. No. B1639772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNojirimycin 1-sulfonic acid
Molecular FormulaC6H13NO7S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O
InChIInChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6+/m1/s1
InChIKeyPLICPKOWHZITQE-DVKNGEFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nojirimycin 1-Sulfonic Acid: A Stable Iminosugar α‑Glucosidase Inhibitor and SGLT3 Activator


Nojirimycin 1‑sulfonic acid (also known as 1‑deoxynojirimycin‑1‑sulfonic acid, nojirimycin bisulfite) is a hydroxypiperidine iminosugar that carries a sulfo group at the 6β position [1]. It functions as an inhibitor of multiple α‑ and β‑glucosidases [2] and acts as a potent agonist of the human glucose sensor sodium/glucose cotransporter type 3 (SGLT3) [3]. The compound is a stable bisulfite adduct of nojirimycin, retaining a similar enzyme inhibition spectrum while offering enhanced chemical stability [4].

Why Nojirimycin 1‑Sulfonic Acid Cannot Be Replaced by Simple Analogs


Superficial structural similarity among iminosugar glucosidase inhibitors masks critical functional differences. While parent nojirimycin, 1‑deoxynojirimycin (DNJ), and their N‑alkylated derivatives share the same hydroxypiperidine core, the 1‑sulfonic acid moiety confers a unique combination of properties: (i) markedly enhanced chemical stability relative to free nojirimycin [1]; (ii) retained glucosidase inhibition with a defined potency offset ; (iii) potent SGLT3 agonism comparable to DNJ [2]; and (iv) a distinct profile in pharmacological chaperone assays that differs quantitatively from DNJ and N‑butyl‑DNJ [3]. Substituting any of these analogs without empirical verification would risk altered enzyme selectivity, divergent SGLT3 activation, or loss of the stability required for long‑term studies.

Quantitative Differentiation of Nojirimycin 1‑Sulfonic Acid from Key Comparators


β‑Glucosidase Inhibition: 3‑ to 4‑Fold Lower Potency Than Parent Nojirimycin

In β‑glucosidase assays, nojirimycin 1‑sulfonic acid (as the bisulfite adduct) retains the same inhibitory spectrum as the parent compound nojirimycin but exhibits a 3‑ to 4‑fold reduction in potency . This quantifiable offset allows researchers to use the sulfonic acid derivative as a less‑potent, more stable alternative when reduced activity is experimentally desirable or when the parent compound is unstable.

β‑glucosidase inhibition enzyme kinetics iminosugar pharmacology

SGLT3 Agonism: Potency Comparable to 1‑Deoxynojirimycin (DNJ)

Nojirimycin 1‑sulfonic acid activates the human glucose sensor SGLT3 with a K0.5 value in the range of 0.5–9 μM, placing it among the most potent iminosugar agonists of this transporter [1]. In the same assay system, the widely used comparator 1‑deoxynojirimycin (DNJ) exhibits a K0.5 of 4 μM, while the diastereomer 1‑deoxygalactonojirimycin shows a 3000‑fold weaker interaction (K0.5 = 11 mM).

SGLT3 activation glucose sensor electrophysiology

Pharmacological Chaperone Activity for S529V Mutant Acid α‑Glucosidase

In CHO‑K1 cells expressing the S529V mutant form of acid α‑glucosidase (GAA), nojirimycin 1‑sulfonic acid (NSA) increased enzyme activity, as did 1‑deoxynojirimycin (DNJ) and N‑butyl‑deoxynojirimycin (NB‑DNJ) [1]. Among the three iminosugars tested, DNJ exhibited the strongest effect, establishing a rank‑order potency that informs compound selection for chaperone‑based strategies.

Pompe disease pharmacological chaperone lysosomal storage disorder

Chemical Stability and Reversible Conversion to Parent Nojirimycin

Nojirimycin 1‑sulfonic acid is a stable bisulfite adduct that can be quantitatively converted back to the parent antibiotic nojirimycin by treatment with basic resin [1]. This reversible protection strategy is exploited in synthetic routes to (+)-nojirimycin, where the sulfonic acid derivative serves as a stable, isolable intermediate before final deprotection [2].

synthetic intermediate prodrug activation chemical stability

Recommended Research and Industrial Applications for Nojirimycin 1‑Sulfonic Acid


Stable Iminosugar Tool for β‑Glucosidase Inhibition Studies

When experimental protocols require a β‑glucosidase inhibitor that is less potent than the parent nojirimycin but offers superior chemical stability, nojirimycin 1‑sulfonic acid is the compound of choice. The 3‑ to 4‑fold reduction in inhibitory activity allows for fine‑tuned enzyme modulation without the rapid degradation that plagues free nojirimycin, making it suitable for long‑term cell culture assays or in vivo models where compound half‑life is critical.

Investigating SGLT3‑Mediated Glucose Sensing and Iminosugar Pharmacology

The potent SGLT3 agonism of nojirimycin 1‑sulfonic acid (K0.5 = 0.5–9 μM) is directly comparable to that of DNJ . Researchers studying the human glucose sensor SGLT3 can employ the sulfonic acid derivative as a stable alternative to DNJ, particularly in electrophysiological recordings or long‑duration perfusion experiments where compound stability is paramount.

Pharmacological Chaperone Screening for Pompe Disease Mutants

Nojirimycin 1‑sulfonic acid has demonstrated the ability to increase enzyme activity of the S529V mutant acid α‑glucosidase, albeit less potently than DNJ . This differential activity makes it a valuable reference compound in chaperone discovery programs, where it can serve as a baseline for comparing novel iminosugar derivatives or for probing structure‑activity relationships in mutant‑specific rescue.

Synthetic Intermediate for (+)-Nojirimycin Production

The reversible bisulfite adduct form enables nojirimycin 1‑sulfonic acid to function as a stable, isolable intermediate in the total synthesis of (+)-nojirimycin . Industrial and academic laboratories engaged in iminosugar synthesis or scale‑up can procure the sulfonic acid for subsequent conversion to the parent antibiotic under mild basic conditions, streamlining synthetic workflows and improving overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nojirimycin 1-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.